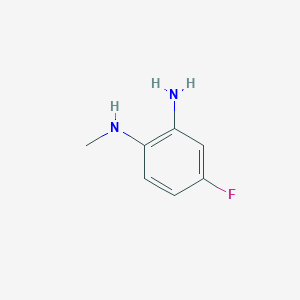
4-Fluoro-N1-methylbenzene-1,2-diamine
Descripción general
Descripción
The compound 4-Fluoro-N1-methylbenzene-1,2-diamine is a fluorinated aromatic diamine derivative. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis and properties of related fluorinated aromatic compounds. These compounds are of interest due to their potential applications in various fields, including materials science and pharmaceuticals, due to their unique chemical and physical properties.
Synthesis Analysis
The synthesis of fluorinated aromatic compounds can be complex, involving multiple steps and various reagents. For instance, the synthesis of a fluorinated polyimide involved reacting a fluorine-containing aromatic diamine with aromatic dianhydrides, followed by cyclization . Similarly, the synthesis of a fluorinated tetraphenylbenzidine derivative was achieved via the palladium-catalyzed Buchwald-Hartwig reaction . These methods highlight the importance of palladium-catalyzed reactions in the synthesis of fluorinated aromatic compounds, as also seen in the diamination of unactivated alkenes using N-fluorobenzenesulfonimide .
Molecular Structure Analysis
The molecular structure of fluorinated aromatic compounds can significantly influence their properties. For example, the crystal structure of a fluorinated tetraphenylbenzidine derivative was determined, revealing a centrosymmetric framework with a biphenyl bridge and fluorinated diphenylamine moieties . This detailed structural information is crucial for understanding the compound's behavior and potential applications.
Chemical Reactions Analysis
Fluorinated aromatic compounds can participate in various chemical reactions. The reaction of 1-fluoro-2,5-dimethoxy-4-nitrobenzene with nitric acid to yield a nitrobenzene derivative and the preparation of fluorine-18 labelled synthons like 4-fluorobromobenzene and 4-fluoroiodobenzene through nucleophilic exchange are examples of the reactivity of such compounds. These reactions are essential for the synthesis of more complex molecules and for applications in radiochemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated aromatic compounds are influenced by the presence of fluorine atoms. For instance, the fluorinated polyimide films synthesized from a fluorine-containing aromatic diamine exhibited excellent thermal stability, low moisture absorption, and high hygrothermal stability . The fluorinated tetraphenylbenzidine derivative showed intense blue fluorescence, which could be useful in optoelectronic applications . These properties are a direct result of the molecular structure and the presence of fluorine, which affects the compound's electron distribution and overall stability.
Aplicaciones Científicas De Investigación
-
Selective Synthesis of N-arylbenzene-1,2-diamines
- Scientific Field : Organic Chemistry
- Application Summary : The compound has been used in the selective synthesis of N-arylbenzene-1,2-diamines or 1-arylbenzimidazoles .
- Methods of Application : The photoreaction of 4-methoxyazobenzenes was controlled by the solvent to afford 1-aryl-1H-benzimidazoles or N-arylbenzene-1,2-diamines . The irradiation of 4-methoxyazobenzenes in DMF containing 0.5 M hydrochloric acid provided N2-aryl-4-methoxybenzene-1,2-diamines as the major product .
- Results or Outcomes : The study showed that the solvent-controllable photoreaction of 4-methoxyazobenzenes could afford 1-aryl-1H-benzimidazoles or N-arylbenzene-1,2-diamines .
-
Preparation of Biologically Active Fused Heterocycles
- Scientific Field : Medicinal Chemistry
- Application Summary : 1,5-Difluoro-2,4-dinitrobenzene, a compound structurally similar to 4-Fluoro-N1-methylbenzene-1,2-diamine, has been used to prepare several biologically active fused heterocycles .
- Methods of Application : The specific methods of application are not detailed in the source .
- Results or Outcomes : The preparation resulted in biologically active fused heterocycles, such as phenazinimines, 1,5-benzodiazepin-2-ones, benzo[1,4]oxazin-3-ones, benzo[1,4]thiazin-3-ones, and indoles .
Propiedades
IUPAC Name |
4-fluoro-1-N-methylbenzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FN2/c1-10-7-3-2-5(8)4-6(7)9/h2-4,10H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCHBRCYJSKZXHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=C1)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20601533 | |
| Record name | 4-Fluoro-N~1~-methylbenzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20601533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-N1-methylbenzene-1,2-diamine | |
CAS RN |
401567-10-0 | |
| Record name | 4-Fluoro-N~1~-methylbenzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20601533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

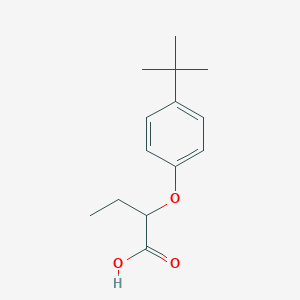


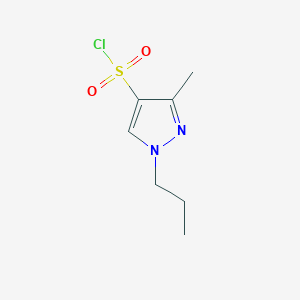
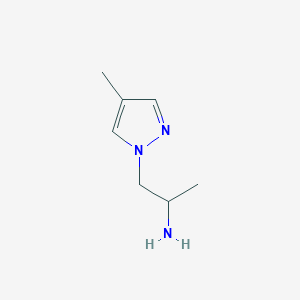
![1-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-amine](/img/structure/B1320234.png)


![N-[3-(2-Amino-6-chlorophenoxy)phenyl]-N,N-dimethylamine](/img/structure/B1320245.png)
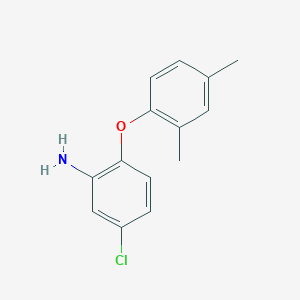
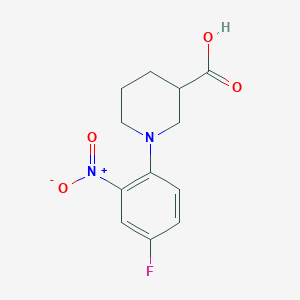

![5,6-Dihydrofuro[2,3-d]pyrimidin-2-amine](/img/structure/B1320258.png)
